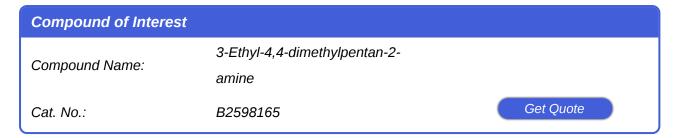


Physicochemical Properties of 3-Ethyl-4,4-dimethylpentan-2-amine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4,4-dimethylpentan-2-amine is a branched aliphatic amine. Due to the limited availability of experimental data for this specific molecule, this guide consolidates predicted physicochemical properties and outlines general experimental protocols relevant to its characterization. Understanding these properties is crucial for applications in medicinal chemistry, materials science, and chemical synthesis, where molecular structure dictates reactivity, bioavailability, and physical behavior. This document serves as a foundational resource for researchers initiating studies on this compound.

Predicted Physicochemical Properties

Quantitative data on the physicochemical properties of **3-Ethyl-4,4-dimethylpentan-2-amine** are not readily available in the public domain. However, computational methods provide useful estimations for guiding initial research. The following table summarizes predicted properties for a closely related structure, 3-ethyl-N,4-dimethylpentan-2-amine, which can serve as a proxy for preliminary assessment.



Property	Predicted Value	Data Source
Molecular Formula	C9H21N	PubChem
Molecular Weight	143.27 g/mol	PubChem[1]
XLogP3	2.7	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Exact Mass	143.167400 g/mol	PubChem[1]
Topological Polar Surface Area	12 Ų	PubChem[1]
Heavy Atom Count	10	PubChem[1]

Experimental Protocols

Detailed experimental protocols for **3-Ethyl-4,4-dimethylpentan-2-amine** have not been published. However, standard methodologies for characterizing aliphatic amines can be readily adapted.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of an amine at a given pH, which influences its solubility, lipophilicity, and biological interactions. Potentiometric titration is a common and accurate method for pKa determination. [2][3][4]

Methodology:

Solution Preparation: A standard solution of the amine of known concentration (e.g., 0.05 M)
is prepared in deionized water or a suitable co-solvent if the compound has low aqueous
solubility.



- Titration: The amine solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).
- pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Caption: Workflow for pKa Determination.

Determination of Aqueous Solubility

Solubility is a fundamental property that affects the formulation and bioavailability of a compound. The shake-flask method is a standard approach for determining the aqueous solubility of organic compounds.[5][6][7][8]

Methodology:

- Equilibration: An excess amount of the amine is added to a known volume of deionized water in a sealed flask.
- Shaking: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: A sample of the clear supernatant is carefully withdrawn and the
 concentration of the dissolved amine is determined using a suitable analytical technique,
 such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Caption: Workflow for Solubility Determination.

Determination of Density

The density of a liquid amine can be determined using a vibrating tube densimeter, which offers high precision and requires a small sample volume.[9][10][11][12][13]



Methodology:

- Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.
- Sample Injection: The amine sample is introduced into the oscillating U-tube.
- Measurement: The instrument measures the oscillation frequency of the tube, which is related to the density of the sample.
- Temperature Control: The temperature of the sample cell is precisely controlled during the measurement.

Caption: Workflow for Density Determination.

Structure-Activity Relationships and Potential Biological Activity

While no specific biological data exists for **3-Ethyl-4,4-dimethylpentan-2-amine**, the structure-activity relationships (SAR) of other branched alkylamines can provide insights into its potential biological profile. The degree of branching and the length of the alkyl chains can influence antimicrobial and other biological activities.[14][15][16][17][18] Generally, the lipophilicity of alkylamines, which is influenced by their structure, plays a significant role in their ability to interact with biological membranes.

Conclusion

This technical guide provides a summary of predicted physicochemical properties and outlines general experimental protocols for the characterization of **3-Ethyl-4,4-dimethylpentan-2-amine**. In the absence of direct experimental data, this document serves as a valuable starting point for researchers and professionals in drug development and chemical sciences. The provided methodologies and predicted values can aid in the design of future experimental studies to fully elucidate the properties and potential applications of this compound.



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